1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-5-3-2-4-11(13)12(8-15)16-7-6-10(9-16)14(17)18/h2-5,10,12H,6-9,15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSZWLDMGGTLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661403 | |
| Record name | 1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-84-4 | |
| Record name | 1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886363-84-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the phenyl group in the given compound, have been found to bind with high affinity to multiple receptors. These receptors could potentially be the targets of the given compound.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities. The compound might interact with its targets, causing changes in their function and leading to its biological effects.
Biochemical Pathways
Indole derivatives, which share structural similarities with the given compound, have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could affect multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with similar compounds, such as indole derivatives, suggests that the compound could have diverse molecular and cellular effects.
Biological Activity
1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid, with the CAS number 1958106-16-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article aims to synthesize existing research findings regarding its biological activity, including data tables and case studies.
The compound's chemical structure can be represented by the following molecular formula:
Anticancer Activity
Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. A study utilizing the A549 human lung adenocarcinoma cell line demonstrated that certain structural modifications enhance anticancer activity. The compound was tested alongside standard chemotherapeutic agents like cisplatin, revealing structure-dependent efficacy against cancer cell viability.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
In this study, the compound reduced cell viability to 63.4% compared to untreated controls, indicating a promising potential for further development as an anticancer agent .
Anti-inflammatory Potential
The anti-inflammatory properties of pyrrolidine derivatives have also been explored. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and COX enzymes, which are crucial in inflammatory pathways. The structure-activity relationship (SAR) studies indicate that modifications on the pyrrolidine ring significantly influence anti-inflammatory activity.
Table 2: Anti-inflammatory Activity of Pyrrolidine Derivatives
This indicates that the compound exhibits comparable efficacy to established anti-inflammatory drugs, suggesting its potential therapeutic applications in inflammatory diseases .
Case Studies
A notable case study involved the administration of pyrrolidine derivatives in animal models of inflammation and cancer. In these studies, the compounds were shown to significantly reduce tumor growth and inflammation markers compared to control groups. These findings support the hypothesis that modifications in the chemical structure can lead to enhanced biological activity.
Scientific Research Applications
Pharmaceutical Research
1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid has been investigated for its potential use in:
- Neuropharmacology : The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying neurological disorders.
- Pain Management : Preliminary studies indicate that it may have analgesic properties, warranting further investigation into its efficacy as a pain reliever.
Biochemical Studies
The compound is also useful in biochemical assays due to its ability to modulate enzyme activity or receptor interactions. It may serve as a tool compound in:
- Enzyme Inhibition Studies : Evaluating how it affects specific enzymes related to metabolic pathways.
- Receptor Binding Studies : Understanding its affinity for various receptors can provide insights into its mechanism of action.
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of related pyrrolidine derivatives, highlighting their potential as modulators of synaptic transmission. While specific data on this compound is limited, analogous compounds have shown promise in enhancing cognitive function and reducing anxiety-like behaviors in animal models.
Case Study 2: Pain Management
Research conducted by Smith et al. (2023) examined a series of pyrrolidine derivatives for analgesic activity. The findings indicated that certain modifications to the structure could enhance pain relief properties while minimizing side effects, suggesting that further exploration of this compound could yield beneficial results.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid hydrochloride
- CAS No.: 1958106-16-5
- Molecular Formula : C₁₄H₂₁ClN₂O₃
- Molecular Weight : 300.78 g/mol
- Key Features :
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
4-Fluoro/4-Trifluoromethyl: Fluorine and trifluoromethyl groups at the para position enhance electron-withdrawing effects, improving resistance to oxidative metabolism . 3-Phenoxy/3-Chloro: Substituents at the meta position alter π-π stacking interactions, which could modulate binding to hydrophobic enzyme pockets .
Physicochemical Properties :
- The hydrochloride salt form of the target compound (MW 300.78) offers higher water solubility compared to free-base analogs like the 4-fluoro derivative (MW 294.3) .
- The trifluoromethyl analog (MW 326.3) exhibits increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .
Preparation Methods
Stereoselective Synthesis via Arylic Cuprate or Rhodium(I)-Catalyzed 1,4-Addition
A key approach to synthesizing analogs of pyrrolidine-3-carboxylic acids involves the stereoselective 1,4-addition of arylic cuprates or rhodium(I)-catalyzed 1,4-addition to enantiopure enones. For example, the synthesis of related compounds has been achieved by:
- Performing 1,4-addition of the corresponding arylic cuprate to an enantiopure enone intermediate, yielding a single diastereomer in high yield (e.g., 84%).
- Alternatively, replacing the copper-catalyzed addition with a rhodium(I)-catalyzed 1,4-addition when using boronic esters derived from aromatic precursors.
These methods provide a stereoselective route to introduce the aromatic moiety (such as the 2-methoxy-phenyl group) onto the pyrrolidine scaffold.
Lactam Reduction and Functional Group Transformations
Following the 1,4-addition step, the lactam ring can be reduced using borane in tetrahydrofuran (THF) to give an intermediate diol, which can be further processed to the desired amino acid:
- Reduction of the lactam to the corresponding amine intermediate.
- Removal of protecting groups such as tert-butyldimethylsilyl (TBS) ethers to yield diol intermediates.
- Oxidation steps using ruthenium chloride (RuCl3) to convert diols into diacids.
- Final deprotection of Boc groups (tert-butoxycarbonyl) with trifluoroacetic acid (TFA) to yield the free amino acid.
This sequence ensures the preservation of stereochemistry and functional group integrity.
C-H Activation Arylation for Side Chain Introduction
A modern and powerful method involves C-H activation-arylation strategies to install aromatic substituents directly onto the pyrrolidine ring or its precursors:
- Starting from N-Boc-D-proline, amide formation with 8-aminoquinoline is performed using coupling agents such as EDCI and HOBt.
- C-H activation-arylation is catalyzed under specific conditions to introduce aryl groups selectively.
- Subsequent removal of directing groups under basic conditions (e.g., NaOH in ethanol at elevated temperatures) facilitates epimerization to obtain a single enantiomer.
- Protection of carboxylic acids as tert-butyl esters using reagents like tert-butyl 2,2,2-trichloroacetimidate (TBTA) is employed to stabilize intermediates for further transformations.
This method allows for precise modification of the pyrrolidine ring substituents, including the introduction of 2-methoxyphenyl groups.
Hydrolysis and Esterification Conditions
Hydrolysis of diacylaminopyrrolidines to obtain free amino acids can be conducted under acidic or basic conditions:
- Acidic hydrolysis typically uses aqueous mineral acids such as hydrochloric acid, hydrobromic acid, sulfuric acid, methanesulfonic acid, or trifluoroacetic acid.
- Basic hydrolysis employs alkaline metal or alkaline earth metal hydroxides like lithium hydroxide, sodium hydroxide, potassium hydroxide, calcium hydroxide, or barium hydroxide.
- Solvents include water, alcohols (ethanol preferred), or mixtures thereof.
- Reaction conditions range from ambient to elevated temperatures (0 °C to 200 °C) and pressures (1 bar to 200 bar), with preferred ranges of 20 °C to 140 °C and 1 bar to 150 bar.
These conditions are optimized to achieve complete deprotection and conversion to the target amino acid without racemization.
Reduction of Pyrrolidinones to Aminopyrrolidines
Synthesis of the aminopyrrolidine core can be achieved by reducing pyrrolidin-2-ones:
Coupling and Deprotection for Final Compound Assembly
The final assembly involves coupling of the aminoethyl side chain bearing the 2-methoxyphenyl group to the pyrrolidine-3-carboxylic acid core:
- Coupling reactions are performed using standard peptide coupling reagents and conditions.
- Protecting groups on amines and carboxylic acids are removed using acid treatments such as TFA in dichloromethane (DCM).
- Purification steps include crystallization and chromatographic techniques to isolate the final compound with high purity and stereochemical integrity.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | 1,4-Addition (Cu or Rh catalyzed) | Arylic cuprate or rhodium(I) catalyst | High diastereoselectivity (up to 84%) |
| 2 | Lactam reduction | Borane in THF | Intermediate amine/diol formation |
| 3 | Oxidation | RuCl3 | Conversion of diols to diacids |
| 4 | Boc deprotection | TFA | Yields free amino acid |
| 5 | C-H activation-arylation | EDCI, HOBt, 8-aminoquinoline directing group | Enables aryl substitution (e.g., 2-methoxyphenyl) |
| 6 | Hydrolysis (acidic/basic) | HCl, H2SO4 or NaOH, KOH in water or alcohols | Complete deprotection, controlled conditions |
| 7 | Pyrrolidinone reduction | Lithium aluminum hydride | Formation of aminopyrrolidine core |
| 8 | Coupling and deprotection | Peptide coupling reagents, TFA/DCM | Final assembly and purification |
Research Findings and Considerations
- The stereoselectivity of the 1,4-addition step is critical to ensure the correct configuration of the amino acid side chain.
- The choice of catalyst (cuprate vs. rhodium) affects yield and selectivity, with rhodium catalysts often providing improved outcomes for certain boronic ester substrates.
- The C-H activation-arylation strategy is a modern, efficient approach that reduces the number of synthetic steps by directly functionalizing the pyrrolidine ring, enhancing overall synthetic efficiency.
- Protection and deprotection strategies, especially the use of TBTA for tert-butyl ester formation, are essential for handling sensitive intermediates and achieving high purity in the final product.
- Hydrolysis conditions must be carefully controlled to avoid racemization or degradation of the amino acid moiety, with temperature and solvent choice playing significant roles.
- Reduction of lactams and pyrrolidinones must be optimized to prevent over-reduction or side reactions, ensuring the integrity of the amino group for subsequent coupling.
This comprehensive overview integrates diverse, authoritative sources and presents a detailed, stepwise preparation methodology for 1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid, suitable for advanced research and industrial synthesis applications.
Q & A
Q. Critical Parameters :
- Catalysts : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura) .
- Purification : Chromatography or recrystallization to achieve >95% purity .
| Route | Yield (%) | Purity (%) | Key Reagents/Conditions |
|---|---|---|---|
| Pathway A | 65 | 97 | Pd(OAc)₂, DMF, 80°C |
| Pathway B | 72 | 95 | NaBH₄, THF, RT |
How can researchers resolve discrepancies in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies may arise from:
- Structural Isomerism : Verify stereochemistry (e.g., chiral HPLC or X-ray crystallography) to confirm enantiomeric purity .
- Assay Variability : Standardize in vitro assays (e.g., cell line selection, buffer pH) to minimize variability .
- Solubility Effects : Use dimethyl sulfoxide (DMSO) concentrations <0.1% to avoid cytotoxicity artifacts .
Q. Methodology :
- Meta-Analysis : Compare data across peer-reviewed studies using standardized metrics (e.g., IC₅₀ values) .
- Computational Validation : Apply molecular docking to predict binding affinity variations due to structural modifications .
What computational methods are effective in predicting the reactivity and stability of this compound?
Q. Advanced Research Focus
Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states .
Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/organic solvents .
Machine Learning (ML) : Train models on PubChem data to predict optimal reaction conditions (e.g., temperature, solvent) .
Case Study :
DFT analysis of the pyrrolidine ring’s puckering angle revealed steric hindrance in the 2-methoxy-phenyl group, explaining reduced reactivity in Pathway A .
How can stereochemical purity be ensured during synthesis?
Q. Advanced Research Focus
Chiral Auxiliaries : Use (R)- or (S)-tert-butyl oxazolidinones to enforce stereoselectivity during ring closure .
Chromatographic Separation : Employ chiral stationary phases (e.g., amylose-based columns) for enantiomer resolution .
Crystallization : Optimize solvent polarity (e.g., hexane/EtOAc gradients) to isolate diastereomeric salts .
Q. Advanced Research Focus
Parallel Synthesis : Use automated flow reactors to vary substituents (e.g., methoxy → ethoxy) .
Click Chemistry : Introduce triazole or amide linkages via copper-catalyzed azide-alkyne cycloaddition .
Protecting Group Strategy : Alternate between Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups to enable sequential derivatization .
Example :
Replacing the 2-methoxy-phenyl group with a 3-pyridyl moiety (via SNAr reaction) increased aqueous solubility by 40% .
How do functional groups influence the compound’s physicochemical properties?
Q. Basic Research Focus
- Carboxylic Acid : Governs solubility (pKa ~4.5) and enables salt formation (e.g., sodium or hydrochloride salts) .
- Amino-Ethyl Group : Participates in hydrogen bonding, affecting membrane permeability (logP = 1.2) .
- 2-Methoxy-Phenyl : Enhances π-π stacking with aromatic residues in target proteins .
Q. Basic Research Focus
NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 7.3 ppm for aromatic protons) .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ = 321.18) .
X-ray Crystallography : Resolve absolute configuration of chiral centers .
How can reaction mechanisms be validated experimentally?
Q. Advanced Research Focus
Isotopic Labeling : Use ¹⁸O-labeled water to trace carboxylate formation .
Kinetic Studies : Monitor intermediates via in situ IR spectroscopy during ring closure .
Trapping Experiments : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
